(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

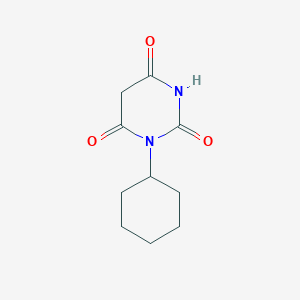

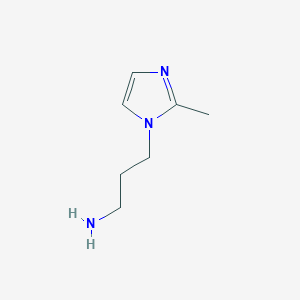

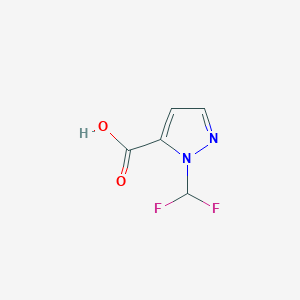

“(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine” is a chemical compound with the CAS Number: 726162-94-3 . Its IUPAC name is (1-ethyl-2-pyrrolidinyl)-N- (4-pyridinylmethyl)methanamine . The molecular weight of this compound is 219.33 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N3/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14-8-6-12/h5-8,13,15H,2-4,9-11H2,1H3 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving “(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine” are not available, it’s worth noting that the nitrogen atom of pyrrolidine, as a secondary amine, confers basicity to the scaffold .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.33 . Unfortunately, other specific physical and chemical properties of “(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine” are not available in the retrieved resources.

Scientific Research Applications

Synthesis of Pyrrole Derivatives

A multi-component tether catalysis protocol facilitated the synthesis of highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles (PMAPs) through a cascade reaction involving decarboxylation. This method allowed for the introduction of the pyridin-2-ylmethyl group into heterocyclic compounds, demonstrating its utility in synthesizing pyrrole derivatives and other heterocycles akin to those found in natural products (Kun Li et al., 2019).

Coordination Polymer Synthesis

The compound has been employed in constructing coordination polymers, such as those involving nickel(II) catalyzed by ligands like pyrazolylpyridinamine and pyrazolylpyrroleamine. These polymers exhibited varying properties based on the solvent and co-catalyst used, illustrating the compound's versatility in material science applications (C. Obuah et al., 2014).

Molecular Interaction Studies

Studies on unsymmetrical tripodal amines, including derivatives of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine, have provided insights into arm length effects and inter- and intramolecular interactions in Cu(II) complex formation. These studies contribute to a deeper understanding of molecular architecture and its influence on complex stability and formation (H. Keypour et al., 2015).

Development of Chemosensors

Bis(pyridine-2-ylmethyl)amine derivatives have been explored as chemosensors for metal ions like Cu2+. These sensors exhibit significant changes upon metal binding, offering potential applications in detecting metal ions in various environments, including biological systems (Xu Zheng et al., 2016).

Safety and Hazards

Future Directions

The future directions of research on “(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine” are not explicitly mentioned in the available resources. However, pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, further research could explore its potential applications in medicinal chemistry.

Mechanism of Action

References:

- Giovanna Li Petri, et al. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, 2021

- Sigma-Aldrich. “(S)-(-)-1-Methyl-2-pyrrolidinemethanol.”

- NIST Chemistry WebBook. “Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-.”

: Read the full article : Sigma-Aldrich product information : NIST Chemistry WebBook

properties

IUPAC Name |

1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-16-9-5-7-13(16)11-14-10-12-6-3-4-8-15-12/h3-4,6,8,13-14H,2,5,7,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWZRWGYHXXRLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390100 |

Source

|

| Record name | (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine | |

CAS RN |

727360-98-7 |

Source

|

| Record name | (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)